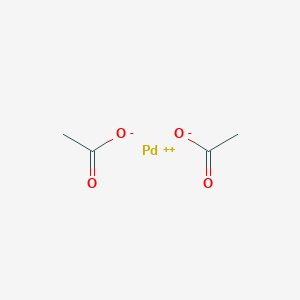

palladium(II) acetate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

palladium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVFFLUZDVXJQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890575 | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |

| Record name | Palladium(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3375-31-3, 19807-27-3 | |

| Record name | Diacetatopalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, palladium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, palladium(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM(II) ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Palladium(II) Acetate from Palladium Sponge: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of palladium(II) acetate from palladium sponge, a critical process for generating a versatile catalyst widely used in organic synthesis and drug development. The document details the prevalent synthetic methodologies, reaction parameters, and purification strategies to obtain high-purity trimeric palladium(II) acetate.

Palladium(II) acetate, with the chemical formula [Pd(O₂CCH₃)₂]ₙ, is a cornerstone catalyst in a multitude of organic transformations, including Heck, Suzuki, and Buchwald-Hartwig cross-coupling reactions.[1] Its efficacy is highly dependent on its purity and trimeric form, [Pd₃(OAc)₆].[2][3] The synthesis from palladium sponge, while common, presents challenges in controlling the formation of undesirable by-products such as palladium nitritoacetate and polymeric forms of palladium(II) acetate.[2] This guide consolidates information from various sources to provide a detailed protocol for its successful synthesis and purification.

Core Synthesis Methodology

The most common method for preparing palladium(II) acetate involves the reaction of palladium sponge with a mixture of nitric acid and acetic acid.[1][2] This process is generally understood to occur in two principal stages:

-

Oxidative Dissolution: Palladium sponge is first dissolved in nitric acid to form palladium(II) nitrate.

-

Acetate Exchange: The nitrate ligands are subsequently replaced by acetate groups from the acetic acid solvent.

A critical aspect of this synthesis is the management of reaction conditions to prevent the formation of the mixed nitrito-acetate impurity, Pd₃(OAc)₅NO₂, and the insoluble polymeric form, [Pd(OAc)₂]ₙ.[2][4] Strategies to minimize these impurities include using an excess of palladium sponge or purging the reaction mixture with an inert gas like nitrogen to remove nitrogen oxides (NOₓ) as they form.[2][5]

Experimental Protocols

Two detailed experimental protocols, derived from patented procedures, are presented below. These protocols offer different approaches to the synthesis and purification of palladium(II) acetate.

Protocol 1: Glacial Acetic Acid and Ethyl Acetate Method

This method focuses on the isolation of an intermediate precipitate which is then converted to the final product.[6]

Step 1: Formation of Palladium Nitrate Solution

-

Dissolve metallic palladium in concentrated nitric acid.

-

Filter the resulting solution to remove any unreacted palladium.

-

Evaporate the solution to concentrate the palladium nitrate.

Step 2: Precipitation of Intermediate

-

Treat the concentrated palladium nitrate solution with glacial acetic acid at a temperature of 20-30°C. The recommended ratio is 10-11 liters of glacial acetic acid per 1 kg of palladium in the solution.[6]

-

Stir the mixture for 1-2 hours to allow for the formation of a precipitate.[6]

-

Filter the formed sediment.

Step 3: Conversion to Palladium(II) Acetate and Purification

-

Treat the filtered precipitate with a mixture of glacial acetic acid and ethyl acetate at a temperature of 60-90°C for 2-5 hours.[6] The specified reagent volumes are 2-4 liters of glacial acetic acid and 0.05-0.2 liters of ethyl acetate per 1 kg of the precipitate.[6]

-

Heat the resulting suspension at 120-140°C for at least 6 hours to complete the conversion to palladium(II) acetate.[6]

Protocol 2: Aqueous Acetic Acid Method

This alternative procedure utilizes diluted acetic acid and a maturation step at a controlled temperature.[7]

Step 1: Preparation of Palladium Nitrate Solution

-

Dissolve metallic palladium in concentrated nitric acid.

-

Filter and evaporate the solution to concentrate the palladium nitrate, stopping before crystallization begins.

Step 2: Treatment with Water and Diluted Acetic Acid

-

Process the concentrated palladium nitrate solution with distilled water at a volume of 2-5 liters per 1 kg of palladium in the initial nitrate solution.[7]

-

Subsequently, add acetic acid diluted with water (30-70% concentration) at a volume of 1.5-2.5 liters of acetic acid per 1 kg of palladium.[7]

Step 3: Maturation and Isolation

-

Mature the resulting solution for at least 8 hours at a temperature of 15-40°C.[7] This extended period allows for the complete exchange of nitrate for acetate ligands.

-

Isolate the palladium(II) acetate product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described experimental protocols.

Table 1: Reagent Ratios and Volumes

| Parameter | Protocol 1 | Protocol 2 |

| Glacial Acetic Acid (Step 2) | 10-11 L / kg Pd | - |

| Distilled Water (Step 2) | - | 2-5 L / kg Pd |

| Acetic Acid (30-70%) (Step 2) | - | 1.5-2.5 L / kg Pd |

| Glacial Acetic Acid (Step 3) | 2-4 L / kg precipitate | - |

| Ethyl Acetate (Step 3) | 0.05-0.2 L / kg precipitate | - |

Table 2: Reaction Conditions

| Parameter | Protocol 1 | Protocol 2 |

| Temperature (Step 2) | 20-30°C | 15-40°C |

| Time (Step 2) | 1-2 hours | ≥ 8 hours |

| Temperature (Step 3) | 60-90°C, then 120-140°C | - |

| Time (Step 3) | 2-5 hours, then ≥ 6 hours | - |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of palladium(II) acetate from palladium sponge, incorporating the key steps from the detailed protocols.

Chemical Transformation Pathway

This diagram outlines the chemical transformations occurring during the synthesis, from the elemental palladium to the final trimeric product.

References

- 1. Manufacturer - Quality Palladium acetate,Palladium(II) acetate,3375-31-3| UIV Chem [riyngroup.com]

- 2. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Palladium(II)_acetate [chemeurope.com]

- 4. ospt.osi.lv [ospt.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. RU2288214C1 - Method for preparing palladium acetate - Google Patents [patents.google.com]

- 7. RU2333195C1 - Method for obtaining palladium acetate - Google Patents [patents.google.com]

Solubility of Palladium(II) Acetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of palladium(II) acetate in various organic solvents, a critical parameter for its application in catalysis and drug development. The document details quantitative solubility data, experimental protocols for solubility determination, and the catalytic pathways where solubility plays a pivotal role.

Quantitative Solubility Data

The solubility of palladium(II) acetate is a key factor in achieving homogeneous reaction conditions for many catalytic processes. A summary of quantitative solubility data in common organic solvents is presented in Table 1. It is important to note that palladium(II) acetate typically exists as a trimer, [Pd(OAc)2]3, and its solubility can be influenced by the presence of impurities or polymeric species.[1]

| Solvent | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L)¹ |

| Toluene | 13.2[1] | 1.32 | 0.0588 |

| Acetone | 19.2[1] | 1.92 | 0.0855 |

| Tetrahydrofuran (THF) | 20.0[1] | 2.00 | 0.0891 |

| N,N-Dimethylformamide (DMF) | 41.7[1] | 4.17 | 0.1857 |

¹ Molar solubility calculated based on the monomeric formula weight of palladium(II) acetate (224.51 g/mol ).

Qualitative Solubility Overview

Palladium(II) acetate exhibits a range of solubilities in various organic solvents. This qualitative overview provides a broader context for solvent selection in experimental design.

-

Soluble in: Acetone, acetonitrile, benzene, chloroform, dichloromethane, diethyl ether, and glacial acetic acid.[2][3]

-

Insoluble in: Water, alcohols, and petroleum ether.[2] It is also reported to be insoluble in ether in some sources.[3]

The solubility in glacial acetic acid is noteworthy as it is often used in the synthesis of palladium(II) acetate.[3] The compound is known to be hygroscopic and can decompose when warmed in alcohols.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible catalytic performance. Below are two detailed experimental protocols for quantifying the solubility of palladium(II) acetate in organic solvents.

Gravimetric Method

This method relies on the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

Materials:

-

Palladium(II) acetate

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of palladium(II) acetate to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the palladium(II) acetate (a temperature below its decomposition point of 205 °C should be chosen, for example, 60-80 °C).

-

Continue drying until a constant weight of the vial is achieved, indicating all the solvent has been removed.

-

Weigh the vial containing the dried palladium(II) acetate on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved palladium(II) acetate by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

-

The solubility can then be expressed in various units (e.g., g/L, mg/mL, mol/L) by dividing the mass of the dissolved solid by the volume of the solvent used.

-

UV-Vis Spectrophotometric Method

This method is an indirect technique that relates the absorbance of a solution to its concentration, as described by the Beer-Lambert law. It is particularly useful for colored compounds like palladium(II) acetate.

Materials:

-

Palladium(II) acetate

-

Solvent of interest (must be UV-transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

Part A: Preparation of a Calibration Curve

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of palladium(II) acetate and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Preparation of Standard Solutions:

-

Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of decreasing, known concentrations.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) of the palladium(II) acetate solution by scanning the spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λmax using the pure solvent as a blank.

-

-

Construction of the Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.

-

Part B: Determination of Solubility

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of palladium(II) acetate in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Sample Preparation and Measurement:

-

After allowing the excess solid to settle, carefully take an aliquot of the clear supernatant and filter it using a 0.2 µm syringe filter.

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of palladium(II) acetate in that solvent at the given temperature.

-

Role of Solubility in Catalytic Cycles

The solubility of palladium(II) acetate is fundamental to its function as a precatalyst in homogeneous catalysis. In solution, the trimeric [Pd(OAc)2]3 can dissociate into more reactive monomeric or dimeric species, which then enter the catalytic cycle. The following diagrams illustrate the pivotal role of a soluble palladium source in three major cross-coupling reactions.

General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram outlines a typical workflow for setting up a cross-coupling reaction where the solubility of the palladium(II) acetate catalyst is crucial for initiating the catalytic cycle in the solution phase.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Heck Reaction Catalytic Cycle

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The solubility of Pd(OAc)₂ is essential for the initial reduction to the active Pd(0) species.

Caption: Catalytic cycle of the Heck reaction initiated by a soluble Pd(0) species.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A soluble palladium catalyst is key to mediating this transformation.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction relies on a soluble palladium catalyst to couple an amine with an aryl halide.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The solubility of palladium(II) acetate in organic solvents is a critical parameter that directly influences its effectiveness as a precatalyst in a wide range of important organic transformations. This guide provides quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the catalytic cycles where solubility is paramount. A thorough understanding and control of palladium(II) acetate's solubility are essential for researchers and professionals in the fields of chemical synthesis and drug development to achieve reproducible and efficient catalytic results.

References

A Comprehensive Technical Guide to the Thermal Stability of Palladium(II) Acetate Catalyst

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of the thermal stability of palladium(II) acetate, a widely utilized catalyst precursor in organic synthesis. Understanding the thermal behavior of this compound is paramount for ensuring reproducibility, optimizing reaction conditions, and elucidating catalytic mechanisms in numerous applications, including the formation of blockbuster drugs and fine chemicals. This document provides a thorough examination of its decomposition profile, the influence of atmospheric conditions, and the direct implications of its thermal properties on catalytic performance, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Thermal Decomposition Profile of Palladium(II) Acetate

Palladium(II) acetate, which exists as a trimer, [Pd(OAc)₂]₃, in the solid state, exhibits a complex thermal decomposition behavior that is highly dependent on the surrounding atmosphere and the rate of heating.[1][2] Its decomposition generally commences around 200 °C.[3][4]

In an inert atmosphere, such as nitrogen or argon, the decomposition of palladium(II) acetate is an endothermic process that yields metallic palladium (Pd) as the primary solid product.[2] The volatile byproducts of this decomposition mainly consist of acetic acid and carbon dioxide.[2] Under vacuum conditions, sublimation of the trimeric palladium(II) acetate can occur at temperatures below 200 °C, competing with the decomposition process.[2]

Conversely, in the presence of an oxidizing atmosphere like air, the decomposition is an exothermic process.[2] The organic acetate ligands undergo oxidation, leading to a significant release of heat. The initial solid product is metallic palladium, which is subsequently oxidized to palladium(II) oxide (PdO) at higher temperatures, typically starting around 300 °C.[2]

The rate of heating also plays a crucial role in the decomposition profile. Higher heating rates can lead to an overlap between decomposition and sublimation, particularly at atmospheric pressure, and can influence the final decomposition temperature.[2]

Quantitative Thermal Analysis Data

The thermal decomposition of palladium(II) acetate has been quantified using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative parameters are summarized in the tables below.

Table 1: Decomposition Temperatures of Palladium(II) Acetate under Various Conditions

| Parameter | Temperature Range (°C) | Atmosphere | Heating Rate | Source(s) |

| Melting/Decomposition Point | ~205 | Not specified | Not specified | [3][4] |

| Decomposition Range | 200 - 300 | Atmospheric Pressure | Dependent on heating rate | [2] |

| Decomposition Onset (TGA) | ~200 | Air | Not specified | [5] |

| Decomposition Onset (TGA) | ~220 | Argon | 10 °C/min | [5] |

Table 2: Thermodynamic Data for the Decomposition of Palladium(II) Acetate

| Parameter | Value | Atmosphere | Method | Source(s) |

| Enthalpy of Decomposition (ΔH) | +440 ± 20 kJ/mol | Nitrogen | DSC | [2] |

| Enthalpy of Decomposition (ΔH) | -340 kJ/mol | Air | DSC | [2] |

| Apparent Activation Energy (Ea) | 115 ± 5 kJ/mol | Not specified | TGA | [2] |

Experimental Protocols for Thermal Analysis

Precise and reproducible thermal analysis is critical for characterizing the stability of palladium(II) acetate. The following sections provide detailed methodologies for conducting TGA and DSC experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of palladium(II) acetate.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of palladium(II) acetate powder into an alumina or platinum crucible.[6] Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (of the same material) into the TGA furnace.

-

Select the desired atmosphere (e.g., high-purity nitrogen or dry air) and set a constant flow rate, typically 20-50 mL/min.[6]

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of palladium(II) acetate and determine the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of palladium(II) acetate into an aluminum or platinum DSC pan. Seal the pan hermetically if studying decomposition in an inert atmosphere, or use a pinhole lid for experiments in air to allow for the escape of gaseous products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Select the desired atmosphere (e.g., high-purity nitrogen or dry air) and set a constant flow rate, typically 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Integrate the area under the exothermic or endothermic peak corresponding to the decomposition to determine the enthalpy of decomposition (ΔH).

-

The onset temperature of the thermal event can also be determined from the DSC curve.

-

Impact of Thermal Stability on Catalytic Activity

The thermal decomposition of palladium(II) acetate is not merely a degradation process but is often a crucial in-situ activation step for many catalytic reactions, particularly in cross-coupling chemistry such as the Heck and Suzuki-Miyaura reactions.[7][8]

Formation of Catalytically Active Palladium Nanoparticles

In many catalytic systems, the true catalytic species is not the molecular palladium(II) acetate itself but rather palladium nanoparticles (PdNPs) or soluble Pd(0) species formed from its reduction.[9][10] The thermal decomposition of palladium(II) acetate, often facilitated by solvents, reagents, or elevated reaction temperatures, is a primary pathway for the generation of these active Pd(0) species.

The process can be visualized as a multi-stage event, starting with the dissociation of the palladium(II) acetate trimer, followed by reduction to Pd(0) atoms, which then nucleate and grow into catalytically active nanoparticles.[11] The size, morphology, and stability of these in-situ generated PdNPs are critical factors influencing the overall catalytic efficiency, including reaction rates, yields, and catalyst lifetime.[12]

Caption: In-situ activation of palladium(II) acetate to form catalytically active palladium nanoparticles.

Signaling Pathway in Suzuki-Miyaura Coupling

In the context of the Suzuki-Miyaura coupling, the thermal decomposition of palladium(II) acetate to generate Pd(0) is the entry point into the catalytic cycle. Once formed, the Pd(0) species undergoes oxidative addition with an aryl halide, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst.

Caption: The role of thermal decomposition in initiating the Suzuki-Miyaura catalytic cycle.

Considerations for the Heck Reaction

Similarly, in the Heck reaction, the generation of a coordinatively unsaturated Pd(0) species from palladium(II) acetate is essential. The reaction temperature must be sufficient to induce this reduction but controlled to prevent excessive catalyst decomposition and agglomeration into inactive palladium black, which can lower the catalytic activity.[7] A further increase in reaction temperature beyond the optimal point can lead to the decomposition of the in-situ formed palladium complex, resulting in a decreased product yield.[7]

Logical Workflow for Catalyst Stability and Activity Assessment

A systematic approach is necessary to evaluate the thermal stability of palladium(II) acetate and its impact on a given catalytic reaction. The following workflow outlines the key experimental and analytical steps.

Caption: Experimental workflow for assessing the thermal stability and catalytic performance of palladium(II) acetate.

Conclusion

The thermal stability of palladium(II) acetate is a multifaceted property that is central to its function as a catalyst precursor. A thorough understanding of its decomposition behavior under different conditions, as determined by techniques like TGA and DSC, is essential for the rational design and optimization of catalytic processes. The in-situ generation of active palladium(0) species through controlled thermal decomposition is a key activation pathway. For researchers, scientists, and drug development professionals, leveraging this knowledge will lead to more robust, efficient, and reproducible synthetic methodologies.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. epfl.ch [epfl.ch]

- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in-situ XAS study on the formation of Pd nanoparticles via thermal decomposition of palladium (II) acetate in hydroxyl functionalized ionic liquids (2021) | Siyu Yao | 3 Citations [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

Palladium(II) Acetate (CAS: 3375-31-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of palladium(II) acetate, a pivotal catalyst in modern organic synthesis. With the CAS number 3375-31-3, this compound is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool in academic research and the pharmaceutical industry. This document details its physicochemical properties, core applications, experimental protocols for key reactions, and safety information.

Core Properties of Palladium(II) Acetate

Palladium(II) acetate is a commercially available, air-stable compound that serves as a versatile precatalyst for a multitude of cross-coupling reactions. Its utility is underscored by its solubility in a range of organic solvents and its consistent performance in generating the active Pd(0) species required for catalytic cycles.

Physicochemical Data

Quantitative data for palladium(II) acetate is summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 3375-31-3 | [1][2] |

| Molecular Formula | C₄H₆O₄Pd or Pd(OCOCH₃)₂ | [1][3][4] |

| Molecular Weight | 224.51 g/mol | [3][5] |

| Appearance | Yellowish-brown to brown powder or crystals | [1][3][6] |

| Melting Point | 205-223.7 °C (decomposes) | [3][7] |

| Solubility | Soluble in chloroform, acetone, benzene, toluene, and glacial acetic acid. Insoluble in water. | [3][7][8] |

| Pd Content | ~47.4% | [3] |

Structural and Stability Insights

Palladium(II) acetate typically exists as a trimer, [Pd(OAc)₂]₃, in the solid state and in non-coordinating solvents like benzene.[6] This trimeric structure features a triangle of palladium atoms bridged by acetate ligands. It is sensitive to air and moisture, which can impact its reactivity.[1] The compound is stable under normal storage conditions but should be stored below +30°C in a tightly sealed container, away from light, air, and moisture.[8][9]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of palladium(II) acetate.

Infrared (IR) Spectroscopy

The IR spectrum of palladium(II) acetate displays characteristic vibrational peaks. The major absorptions are observed around 1605 cm⁻¹ and 1432 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (OCOCH₃), respectively.[10] Bending vibrations for the CH₃ group are typically seen near 1333 cm⁻¹ and 695 cm⁻¹.[10] A broad band around 3431 cm⁻¹ can be attributed to the O-H stretching vibration of associated water molecules.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of palladium(II) acetate in deuterated acetonitrile (CD₃CN) shows a signal for the methyl protons of the acetate ligand at approximately 1.97 ppm.[6] The presence of multiple signals in wet deuterated solvents like CDCl₃ and C₆D₆ can indicate hydrolysis, while a single signal is typically observed in thoroughly dried solvents.[9]

Applications in Homogeneous Catalysis

Palladium(II) acetate is a cornerstone catalyst in a variety of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Heck Reaction

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a powerful tool for C-C bond formation.[11] Palladium(II) acetate is a common precatalyst for this transformation.[11]

Suzuki-Miyaura Coupling

This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate.[12] Palladium(II) acetate, often in conjunction with a phosphine ligand, is a highly effective catalyst for this transformation.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[14][15] This reaction has become a vital method for the synthesis of arylamines.[16]

Experimental Protocols

The following sections provide generalized methodologies for key cross-coupling reactions using palladium(II) acetate.

General Experimental Workflow for a Cross-Coupling Reaction

The diagram below illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Heck Reaction Protocol

Materials:

-

Aryl halide (e.g., 4-bromophenol)

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (1-5 mol%)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine) (optional, but often improves reactivity)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., triethylamine, DMF/water)

Procedure:

-

In a Schlenk tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (2.0 mmol), palladium(II) acetate (0.01-0.05 mmol), and the phosphine ligand (if used, typically in a 1:2 or 1:4 Pd:ligand ratio).[11]

-

Add the anhydrous solvent (3-10 mL).[11]

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC.[11]

-

After completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Coupling Protocol

Materials:

-

Aryl or vinyl halide/triflate

-

Organoboron reagent (e.g., arylboronic acid)

-

Palladium(II) acetate (0.5-5 mol%)

-

Ligand (e.g., a biarylphosphine like SPhos or XPhos) (optional, but often necessary)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, ethanol)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), the base (2.0-3.0 equiv), palladium(II) acetate, and the ligand.

-

Add the solvent system and degas the mixture.

-

Heat the reaction, typically between room temperature and 100 °C, and stir until the starting material is consumed.[13][17]

-

Upon completion, cool the reaction and perform a standard aqueous work-up.

-

Extract the product, dry the organic phase, and remove the solvent in vacuo.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

-

Aryl halide or triflate

-

Primary or secondary amine

-

Palladium(II) acetate (1-4 mol%)

-

Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos)

-

Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with palladium(II) acetate, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by the aryl halide and the amine.

-

Seal the vessel and heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.

-

Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

-

Dilute with a suitable solvent and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

Palladium(II) acetate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS09 (Environment)[6]

-

Hazard Statements:

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles).[3][5][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.[1][5][7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[1][5]

First Aid

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[1][8]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][8]

This guide is intended to provide comprehensive technical information on palladium(II) acetate for professionals in the fields of chemical research and drug development. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. tandfonline.com [tandfonline.com]

- 3. fishersci.com [fishersci.com]

- 4. palladium(II) acetate | C4H6O4Pd | CID 167845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. researchgate.net [researchgate.net]

- 7. colonialmetals.com [colonialmetals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

In-Situ Reduction of Pd(II) to Pd(0): A Comprehensive Technical Guide for Catalysis Professionals

For Researchers, Scientists, and Drug Development Professionals

The in-situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst is a critical step in a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The efficiency of this reduction directly impacts catalyst activity, reaction kinetics, and overall process robustness. This guide provides an in-depth exploration of the core mechanisms governing the in-situ reduction of Pd(II) to Pd(0), focusing on the roles of common reducing agents, influencing factors, and practical experimental considerations.

Core Mechanisms of Pd(II) to Pd(0) Reduction

The reduction of Pd(II) to the catalytically active Pd(0) state can be achieved through various pathways, often dictated by the choice of reducing agent, ligands, base, and solvent. The most prevalent reducing agents employed in situ are amines, alcohols, and phosphines.

Reduction by Amines

Amines, particularly primary and secondary amines, can serve as effective reducing agents for Pd(II) complexes, especially in the presence of a base. The mechanism typically proceeds through a sequence of β-hydride elimination.[1] The structure of the amine ligand has a significant effect on the rate and selectivity of the reduction.[1]

The general pathway involves:

-

Coordination of the amine to the Pd(II) center.

-

Deprotonation of the amine by a base to form a palladium-amido intermediate.

-

β-hydride elimination from the alkyl group of the amine, transferring a hydride to the palladium center and forming an imine or enamine byproduct.

-

Reductive elimination from the resulting Pd(II)-hydride species to generate the Pd(0) complex and a protonated ligand.

Reduction by Alcohols

Alcohols are another class of common in-situ reducing agents for Pd(II) salts. The mechanism involves the alcohol coordinating to the palladium center, followed by deprotonation and subsequent β-hydride elimination to produce a carbonyl compound and a palladium hydride species.[2] This process can sometimes lead to the formation of palladium nanoparticles, especially in the absence of strongly coordinating ligands.[2][3]

The key mechanistic steps are:

-

Coordination of the alcohol to the Pd(II) complex.

-

Deprotonation of the coordinated alcohol by a base to form a palladium-alkoxide.

-

β-hydride elimination from the carbon bearing the oxygen, which generates a Pd(II)-hydride and a ketone or aldehyde.

-

Reductive elimination of HX from the Pd(II)-hydride to yield the Pd(0) species.

Reduction by Phosphines

Tertiary phosphines, ubiquitously used as ligands in palladium catalysis, can also act as reducing agents for Pd(II) precursors. In this process, the phosphine is oxidized to a phosphine oxide.[4] The presence of a base and trace amounts of water can significantly facilitate this reduction.[5] The ligand-to-palladium ratio is a crucial parameter to control, as an insufficient amount of phosphine can lead to the formation of palladium black (nanoparticles).[4]

A plausible mechanism involves:

-

Coordination of phosphine ligands to the Pd(II) center.

-

In the presence of a base and water, hydroxide can displace a ligand or counter-ion.

-

Nucleophilic attack of a phosphine ligand on the palladium-bound hydroxide.

-

Reductive elimination to form Pd(0) and phosphine oxide.

Data Presentation: Factors Influencing Pd(II) Reduction

The efficiency of the in-situ reduction of Pd(II) to Pd(0) is highly dependent on various reaction parameters. The following tables summarize quantitative data on the effects of the palladium precursor, ligand, base, and solvent on the reduction process.

Table 1: Effect of Palladium Precursor and Base on the Reduction of Pd(II) with Triphenylphosphine (PPh₃) [4]

| Entry | Pd Precursor | Base | Solvent | Temp (°C) | Time (min) | Pd(0) Conversion (%) |

| 1 | PdCl₂(PPh₃)₂ | - | DMF | 25 | 20 | 0 |

| 2 | PdCl₂(PPh₃)₂ | TMG | DMF | 25 | 20 | 100 |

| 3 | PdCl₂(PPh₃)₂ | TEA | DMF | 80 | 20 | 0 |

| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 60 | 20 | Partial |

| 5 | Pd(OAc)₂ | - | DMF | 25 | 20 | Partial |

| 6 | Pd(OAc)₂ | - | DMF | 60 | 20 | 100 |

| 7 | Pd(OAc)₂ | TMG | DMF | 25 | 20 | 100 |

TMG = 1,1,3,3-Tetramethylguanidine; TEA = Triethylamine

Table 2: Influence of Ligand and Base on the Reduction of PdCl₂(ACN)₂ in the Presence of a Primary Alcohol (HEP) [4]

| Entry | Ligand | Base | Temp (°C) | Pd(0) Conversion (%) |

| 1 | DPPF | TMG | 25 | 100 |

| 2 | DPPF | K₂CO₃ | 25 | 100 |

| 3 | DPPP | TMG | 25 | 0 |

| 4 | DPPP | K₂CO₃ | 60 | 100 |

| 5 | Xantphos | TMG | 25 | 100 |

| 6 | Xantphos | K₂CO₃ | 25 | 100 |

DPPF = 1,1'-Bis(diphenylphosphino)ferrocene; DPPP = 1,3-Bis(diphenylphosphino)propane; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; HEP = N-(2-Hydroxyethyl)pyrrolidone

Experimental Protocols

The following are generalized protocols for the in-situ generation of Pd(0) from Pd(II) precursors using different reducing agents. Researchers should optimize these conditions for their specific substrates and catalytic systems.

Protocol for Amine-Mediated Reduction

This protocol describes a general procedure for the in-situ reduction of a Pd(II) precatalyst using a primary amine.

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the desired phosphine ligand (e.g., 2 mol%).

-

Add the anhydrous solvent (e.g., toluene, dioxane).

-

Add the primary amine (e.g., n-butylamine, 5-10 mol%) and a suitable base (e.g., NaOt-Bu, 1.2 equivalents relative to the limiting reagent of the subsequent cross-coupling reaction).

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for a designated pre-activation time (e.g., 15-30 minutes) or until a color change indicates the formation of Pd(0) (often from a pale yellow or orange to a darker brown or black suspension).

-

After the reduction is deemed complete, the substrates for the cross-coupling reaction can be added to the reaction mixture.

Protocol for Alcohol-Mediated Reduction

This protocol outlines a general procedure for reducing a Pd(II) salt using a primary alcohol.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the Pd(II) salt (e.g., Pd(OAc)₂) in the alcohol solvent that will also serve as the reducing agent (e.g., ethanol, 1-propanol).[6]

-

Add a base (e.g., K₂CO₃ or an amine base) to the solution. The presence of a base is often crucial to facilitate the deprotonation of the alcohol.[7]

-

Heat the mixture to reflux and maintain for a period of time (e.g., 1-3 hours). The formation of Pd(0) is often indicated by a color change to dark brown or black.[6]

-

For the synthesis of palladium nanoparticles, a stabilizing agent (e.g., PVP) can be added to the reaction mixture to control particle size and prevent aggregation.[8]

-

After cooling, the resulting Pd(0) species (either as a soluble complex or as nanoparticles) is ready for use in the subsequent catalytic reaction.

Protocol for Phosphine-Mediated Reduction

This protocol details a common method for the in-situ generation of a Pd(0) catalyst from a Pd(II) precursor using a phosphine ligand as the reductant.

Methodology:

-

In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the Pd(II) precursor (e.g., PdCl₂, 1 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%).

-

Add an appropriate anhydrous solvent (e.g., DMF, THF).

-

Add a suitable base (e.g., an inorganic carbonate like K₂CO₃ or an organic amine base like DBU).[4]

-

If required by the specific system, add a controlled amount of de-gassed water.

-

Heat the mixture to the temperature required for reduction (this can range from room temperature to elevated temperatures, e.g., 60-80 °C) and monitor the reaction until the Pd(II) precursor is consumed, as determined by techniques like ³¹P NMR spectroscopy.[4]

-

The resulting solution containing the active Pd(0) catalyst is then used for the cross-coupling reaction.

Conclusion

The in-situ reduction of Pd(II) to Pd(0) is a nuanced and critical aspect of palladium-catalyzed cross-coupling reactions. A thorough understanding of the underlying mechanisms involving common reducing agents such as amines, alcohols, and phosphines, as well as the influence of various reaction parameters, is paramount for the development of efficient, robust, and scalable synthetic methodologies. The choice of palladium precursor, ligand, base, and solvent all play a significant role in determining the rate and efficiency of Pd(0) formation, and consequently, the overall performance of the catalytic system. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field to optimize their catalytic processes and advance the design of next-generation palladium catalysts.

References

- 1. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-situ UV-visible study of Pd nanocluster formation in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]

- 8. mdpi.com [mdpi.com]

understanding the reactivity of palladium(II) acetate

An In-depth Technical Guide to the Reactivity of Palladium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium(II) acetate, with the formula [Pd(O₂CCH₃)₂]ₙ, is a cornerstone catalyst in modern organic synthesis.[1] Its remarkable versatility, reactivity, and solubility in many organic solvents have established it as an indispensable tool for constructing complex molecular architectures.[1][2] While appearing as a simple salt, its behavior in solution is complex, primarily existing as a trimeric structure, [Pd₃(OAc)₆].[1][3] This trimer serves as a robust and air-stable precatalyst that, upon activation, initiates a wide array of powerful transformations.

This guide provides a detailed exploration of the core reactivity of palladium(II) acetate, focusing on its role in seminal cross-coupling reactions and C-H activation. It is designed to equip researchers, chemists, and drug development professionals with a deep understanding of the underlying mechanisms, practical experimental protocols, and the factors governing its catalytic efficacy. We will delve into the activation of the Pd(II) precatalyst, the catalytic cycles of key reactions, and present quantitative data to inform experimental design.

Structure and Activation of the Precatalyst

Palladium(II) acetate typically exists as a red-brown, crystalline solid.[2] X-ray diffraction has confirmed its trimeric structure, where three Pd atoms form an equilateral triangle, bridged by acetate ligands.[1][3] This structure is not merely a solid-state feature but is also maintained in solution.[4]

A critical concept in in most cross-coupling reactions is its function as a precatalyst . The catalytically active species in reactions like Heck, Suzuki, and Buchwald-Hartwig amination is a Palladium(0) complex.[5][6][7] Therefore, the initial step in these catalytic cycles is the in-situ reduction of the Pd(II) precatalyst to a Pd(0) species.[8][9] This reduction is commonly achieved by a sacrificial equivalent of a reagent present in the reaction mixture, such as phosphine ligands, amines, or alcohols.[4][5][9][10] For instance, triphenylphosphine can reduce palladium(II) acetate to generate the active Pd(0) catalyst, while itself being oxidized to triphenylphosphine oxide.[5]

Caption: General workflow for the activation of the Palladium(II) acetate precatalyst.

Core Reactivity I: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium(II) acetate is a premier catalyst for many of these reactions.[11]

The Heck Reaction

The Mizoroki-Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] It was the first example of a C-C bond-forming reaction demonstrated to proceed via a Pd(0)/Pd(II) catalytic cycle.[5][12]

The reaction is initiated by the active Pd(0) catalyst. The cycle involves:

-

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[12]

-

Coordination & Migratory Insertion : The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Carbon bond in a syn addition manner.[5][12]

-

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[12]

-

Reductive Elimination : The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[12][13]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The following is a representative protocol for the Heck reaction between 4-bromophenol and styrene.[14]

-

Reaction Setup : To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) at room temperature.

-

Reaction Execution : Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

-

Workup : Cool the reaction mixture to below 15 °C and add it to 1 mol/L HCl aq. (100 mL).

-

Extraction : Add diethyl ether (100 mL) and stir the mixture for 10 minutes. Separate the layers and extract the aqueous phase with diethyl ether (50 mL).

-

Isolation : Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

| Aryl Halide | Olefin | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Bromophenol | Styrene | 1 | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | >90 (Implied) | [14] |

| Iodobenzene | Styrene | 1-5 | None | K₂CO₃ | H₂O/DMSO | 100 | 98 | [15] |

| 4-Bromoacetophenone | n-Butyl acrylate | 1-5 | None | K₂CO₃ | H₂O/DMSO | 100 | 95 | [15] |

| Aryl Iodide | α,β-Unsaturated Ketone | 1 | None | DIPEA | Dioxane | 80 | 70-90 | [16] |

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate.[2][17] It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[18]

Similar to the Heck reaction, the Suzuki coupling operates on a Pd(0)/Pd(II) cycle.[19]

-

Oxidative Addition : A Pd(0) species undergoes oxidative addition with the organohalide (Ar¹-X) to form a Pd(II) intermediate.[20]

-

Transmetalation : The base activates the organoboron compound (Ar²-B(OR)₂) to form a boronate species, which then transfers the organic group (Ar²) to the palladium center, displacing the halide.[6]

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[19]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The following is a general protocol for an aqueous phase Suzuki coupling.[19]

-

Reaction Setup : In a 25 mL round-bottom flask, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol, 122 mg), Amberlite IRA-400(OH) resin (~0.5 g), palladium(II) acetate (2 mg, 0.01 mmol), water (3 mL), and 95% ethanol (1 mL). Add a stir bar.

-

Reaction Execution : Seal the vessel and place it in a hot water bath at 60 °C for 5 minutes. Add additional 95% ethanol dropwise (up to 3 mL total) until most solids dissolve. Stir vigorously for one to two hours.

-

Workup : Perform a hot gravity filtration on the warm solution and cool the filtrate in an ice bath.

-

Acidification & Extraction : Add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic. Add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Isolation : Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Bromotoluene | Phenylboronic acid | 0.5 - 1.0 | o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Dioxane | RT | 97 | [21] |

| 4-Chloroanisole | Phenylboronic acid | 0.5 - 1.0 | o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Dioxane | RT | 98 | [21] |

| 4-Iodoanisole | Phenylboronic acid | 1 | None | Na₂CO₃ | H₂O/PEG | 50 | 95 | [18] |

| Aryl Bromides | Phenylboronic acid | 2 | None | K₃PO₄ | Ethanol | RT | 85-95 | [22] |

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[23] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.[23][24]

The mechanism is analogous to other cross-coupling reactions.[9][25]

-

Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (Ar-X) to generate a Pd(II) complex.

-

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the aryl amine product and regenerating the Pd(0) catalyst for the next cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The following is a protocol for the amination of a bromo-estrone derivative.[26]

-

Reaction Setup : In a microwave vial, combine the 2-bromo-13α-estrone derivative (0.25 mmol), the desired aniline (1.2 equiv), palladium(II) acetate (10 mol%), X-Phos ligand (10 mol%), and KOt-Bu (base). Add the appropriate solvent (e.g., toluene).

-

Reaction Execution : Seal the vial and subject it to microwave irradiation at 100 °C for 10 minutes.

-

Workup and Isolation : After cooling, dilute the reaction mixture with a suitable solvent, wash with water and brine, and dry the organic layer. Purify the crude product via flash chromatography.

| Aryl Halide | Amine | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Bromo-13α-estrone | 4-Nitroaniline | 10 | X-Phos | KOt-Bu | Toluene | 100 (MW) | 98 | [26] |

| 2-Bromo-13α-estrone | 4-Methylaniline | 10 | X-Phos | KOt-Bu | Toluene | 100 (MW) | 88 | [26] |

| Aryl Bromides | Primary/Secondary Amines | 1-2 | BINAP/DPPF | NaOt-Bu | Toluene | 70-100 | Good to Excellent | [23] |

| Aryl Chlorides | Primary Amines | 1-2 | Bulky Phosphines | NaOt-Bu | Toluene | 80-110 | Good to Excellent | [25] |

Core Reactivity II: C-H Activation

A significant area of palladium catalysis involves the direct functionalization of carbon-hydrogen (C-H) bonds. In many of these reactions, palladium(II) acetate can act as the active catalyst without prior reduction to Pd(0).[27] This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), offering a more atom-economical synthetic route.

Two primary mechanisms are often proposed:

-

Concerted Metalation-Deprotonation (CMD) : This pathway is common for less electron-rich arenes. A ligand on the palladium center, such as acetate, acts as an internal base to abstract a proton from the C-H bond as the palladium coordinates to the carbon. This is a concerted, typically rate-determining step.[27][28]

-

Electrophilic Aromatic Substitution (SₑAr) : For electron-rich arenes, the palladium(II) center can act as an electrophile, attacking the aromatic ring to form a Wheland-like intermediate, followed by deprotonation to form the arylpalladium(II) species.[28][29] Generating a more electrophilic, cationic palladium species, for instance by adding a strong acid like HBF₄ to scavenge the acetate ligands, can enhance reactivity in this pathway.[28]

Caption: Proposed pathways for Pd(II)-catalyzed C-H activation.

| Substrate | Coupling Partner | Catalyst System | Additive | Temp (°C) | Yield (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylurea | Arylboronic acid | Pd(OAc)₂ | HBF₄ | RT | High | | | 2-Phenylpyridine | Potassium aryltrifluoroborate | Pd(OAc)₂ | Cu(OAc)₂, p-benzoquinone | 120 | Good |[30] | | Anilide | Arylsilane | Pd(OAc)₂ | - | - | - | | | 2-Phenylpyridine | N-Trifluoromethylthiodibenzenesulfonimide | Pd(OAc)₂ | TFA | 100 | 91 |[29] |

Other Notable Reactions

Beyond the core reactivity discussed, palladium(II) acetate catalyzes a host of other important transformations.

-

Wacker Process : The oxidation of terminal olefins to methyl ketones, famously the oxidation of ethylene to acetaldehyde.[1][3][31]

-

Carbonylation Reactions : The formation of esters and amides from aryl halides, carbon monoxide, and an alcohol or amine.[1][32]

-

Cope Rearrangement : The rearrangement of acyclic dienes.[3]

Conclusion

Palladium(II) acetate is a remarkably powerful and versatile catalyst whose reactivity is central to modern organic synthesis. Its primary role as a stable Pd(II) precatalyst allows for the reliable in-situ generation of the active Pd(0) species required for a multitude of cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions. Furthermore, its ability to directly engage in C-H activation pathways as a Pd(II) species opens up more efficient and atom-economical avenues for molecular functionalization. A thorough understanding of its structure, activation pathways, and the mechanisms of its core reactions is essential for researchers aiming to leverage its full potential in the development of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Palladium(II)_acetate [chemeurope.com]

- 4. ospt.osi.lv [ospt.osi.lv]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. byjus.com [byjus.com]

- 13. m.youtube.com [m.youtube.com]

- 14. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. [PDF] Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water [organic-chemistry.org]

- 19. rose-hulman.edu [rose-hulman.edu]

- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 25. jk-sci.com [jk-sci.com]

- 26. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 28. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]

- 29. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Electrochemical Wacker Type Reaction using a Palladium Complex and Tri(4-bromophenyl)amine - [www.rhodium.ws] [chemistry.mdma.ch]

- 32. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

A Technical Guide to Palladium(II) Acetate as a Precursor for Advanced Palladium Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Palladium(II) Acetate

Palladium(II) acetate, with the formula [Pd(O₂CCH₃)₂]ₙ, is a cornerstone of modern organometallic chemistry and catalysis.[1][2] Although often represented by the monomeric formula Pd(OAc)₂, it typically exists as a trimeric structure, [Pd₃(OAc)₆], in the solid state.[3][4] Its high reactivity and solubility in many organic solvents make it an exceptionally versatile and widely used precursor for the synthesis of a vast array of palladium compounds, from homogeneous catalysts to advanced nanomaterials.[1][3][5]

This guide provides an in-depth technical overview of the utility of palladium(II) acetate as a starting material for several critical classes of palladium compounds: Pd(0) complexes, Pd(II) phosphine adducts, palladacycles, and palladium nanoparticles. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in practical applications.

Synthesis of Palladium(0) Complexes: The Gateway to Catalysis

The reduction of Pd(II) to Pd(0) is a fundamental step in generating the active species for many catalytic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[6][7] Palladium(II) acetate is a preferred starting material for these transformations due to its ready reduction in the presence of various reagents, including phosphines, amines, alcohols, or dedicated reducing agents like ascorbic acid or hydrazine.[7][8][9] The choice of reductant and reaction conditions allows for the synthesis of various catalytically important Pd(0) complexes, most notably Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

Logical Workflow: Pd(II) to Pd(0) Reduction

Caption: General workflow for the synthesis of Pd(0) complexes from Pd(OAc)₂.

Experimental Protocol: Synthesis of Pd(PPh₃)₄ using Ascorbic Acid

This protocol is adapted from a method highlighting an environmentally friendly reductant.[8]

-

Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (224 mg, 1.0 mmol) and triphenylphosphine (1.31 g, 5.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add 40 mL of degassed absolute ethanol via cannula. Stir the resulting suspension at room temperature.

-

Reduction: In a separate flask, dissolve L-ascorbic acid (352 mg, 2.0 mmol) in 10 mL of degassed absolute ethanol. Add this solution dropwise to the palladium suspension over 10 minutes.

-

Reaction: Stir the mixture at 60 °C for 1 hour. A bright yellow precipitate of Pd(PPh₃)₄ will form.

-

Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the yellow solid by filtration under an inert atmosphere. Wash the solid with cold absolute ethanol (2 x 10 mL) and then with n-hexane (2 x 10 mL).

-

Drying: Dry the product under high vacuum to yield pure Pd(PPh₃)₄.

Quantitative Data: Synthesis of Pd(0) Complexes

| Target Compound | Precursor | Ligand (equiv.) | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Pd(OAc)₂ | PPh₃ (5) | Ascorbic Acid | Ethanol | 60 | >90 | Adapted from[8] |

| Pd(dppp) | Pd(OAc)₂ | dppp (2) | dppp / H₂O | DMF | 25 | Quantitative | [9] |

| Pd(PPh₃)₃ | Pd(OAc)₂ | PPh₃ (4) | PPh₃ | THF | RT | Quantitative | [10][11] |

Synthesis of Pd(II) Phosphine Complexes

Palladium(II) acetate readily reacts with phosphine ligands via ligand exchange to form stable, square planar Pd(II) phosphine complexes, such as trans-[Pd(OAc)₂(PR₃)₂].[10] These complexes are not merely intermediates in the reduction to Pd(0); they are often the true pre-catalysts that enter the catalytic cycle. The reaction typically involves the cleavage of the acetate bridges of the trimeric Pd(OAc)₂ structure to form monomeric adducts.

Reaction Diagram: Ligand Exchange on Pd(II) Center

Caption: Ligand exchange reaction of Pd(OAc)₂ with phosphine ligands.

Experimental Protocol: General Synthesis of trans-[Pd(OAc)₂(PR₃)₂]

-

Preparation: Dissolve palladium(II) acetate (112 mg, 0.5 mmol, based on monomer) in 20 mL of dichloromethane (DCM) or toluene in a 50 mL round-bottom flask with a stir bar.

-

Ligand Addition: In a separate vial, dissolve the desired phosphine ligand (1.0 mmol, 2 equivalents) in 5 mL of the same solvent.

-

Reaction: Add the phosphine solution dropwise to the stirring palladium acetate solution at room temperature. The color of the solution will typically change from reddish-brown to yellow or pale orange.

-

Monitoring: Stir the reaction for 1-2 hours at room temperature. The reaction can be monitored by TLC or ³¹P NMR spectroscopy to confirm the formation of the desired complex.

-

Isolation: Reduce the solvent volume under reduced pressure until precipitation begins. Add n-hexane or pentane to complete the precipitation of the product.

-

Purification: Collect the solid by filtration, wash with a small amount of n-hexane, and dry under vacuum.

Quantitative Data: Synthesis of Pd(II) Phosphine Complexes

| Target Compound | Ligand (PR₃) | Solvent | Time (h) | Yield (%) | Reference |

| [Pd{Ph₂PC(O)NHPh}₂Cl₂] | Ph₂PC(O)NHPh | DCM | < 1 | 97 | [12]* |

| trans-[Pd(OAc)₂(PPh₃)₂] | PPh₃ | Methanol | - | 41 | [11] |

| Dinuclear Pd(I) Complex** | PPh₃ | THF | - | Major Product | [10] |